molecular formula C11H21ClN2O4 B595500 (2R,4S)-1-Tert-butyl 2-methyl 4-aminopyrrolidine-1,2-dicarboxylate hydrochloride CAS No. 1217446-43-9

(2R,4S)-1-Tert-butyl 2-methyl 4-aminopyrrolidine-1,2-dicarboxylate hydrochloride

Cat. No.: B595500
CAS No.: 1217446-43-9
M. Wt: 280.749
InChI Key: KFYCQKLSGMAVQH-KZYPOYLOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2R,4S)-1-Tert-butyl 2-methyl 4-aminopyrrolidine-1,2-dicarboxylate hydrochloride is a chemical compound with significant applications in various fields of scientific research. This compound is known for its unique structural properties, which make it a valuable intermediate in the synthesis of various pharmaceuticals and other biologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,4S)-1-Tert-butyl 2-methyl 4-aminopyrrolidine-1,2-dicarboxylate hydrochloride typically involves the protection of the amino group and the carboxyl groups, followed by the introduction of the tert-butyl and methyl groups. The reaction conditions often require the use of specific reagents and catalysts to ensure the desired stereochemistry is achieved.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of automated reactors and continuous flow systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

(2R,4S)-1-Tert-butyl 2-methyl 4-aminopyrrolidine-1,2-dicarboxylate hydrochloride can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce various functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce different amine derivatives.

Scientific Research Applications

(2R,4S)-1-Tert-butyl 2-methyl 4-aminopyrrolidine-1,2-dicarboxylate hydrochloride has a wide range of applications in scientific research, including:

    Chemistry: It is used as an intermediate in the synthesis of various complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: It serves as a precursor in the development of pharmaceuticals, particularly those targeting neurological and metabolic disorders.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2R,4S)-1-Tert-butyl 2-methyl 4-aminopyrrolidine-1,2-dicarboxylate hydrochloride involves its interaction with specific molecular targets and pathways. These interactions can modulate various biological processes, making it a valuable compound for drug development and other applications. The exact molecular targets and pathways depend on the specific context of its use.

Comparison with Similar Compounds

Similar Compounds

  • (2R,4S)-1-Benzyl 2-methyl 4-aminopyrrolidine-1,2-dicarboxylate hydrochloride
  • (2R,4S)-N1-CBZ-4-aminopyrrolidine-2-carboxylate hydrochloride

Uniqueness

Compared to similar compounds, (2R,4S)-1-Tert-butyl 2-methyl 4-aminopyrrolidine-1,2-dicarboxylate hydrochloride offers unique structural features that enhance its stability and reactivity. The presence of the tert-butyl group provides steric hindrance, which can influence its chemical behavior and interactions with other molecules.

Properties

IUPAC Name

1-O-tert-butyl 2-O-methyl (2R,4S)-4-aminopyrrolidine-1,2-dicarboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N2O4.ClH/c1-11(2,3)17-10(15)13-6-7(12)5-8(13)9(14)16-4;/h7-8H,5-6,12H2,1-4H3;1H/t7-,8+;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFYCQKLSGMAVQH-KZYPOYLOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(CC1C(=O)OC)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@H](C[C@@H]1C(=O)OC)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21ClN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10662557
Record name 1-tert-Butyl 2-methyl (2R,4S)-4-aminopyrrolidine-1,2-dicarboxylate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10662557
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

280.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1217446-43-9
Record name 1-tert-Butyl 2-methyl (2R,4S)-4-aminopyrrolidine-1,2-dicarboxylate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10662557
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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